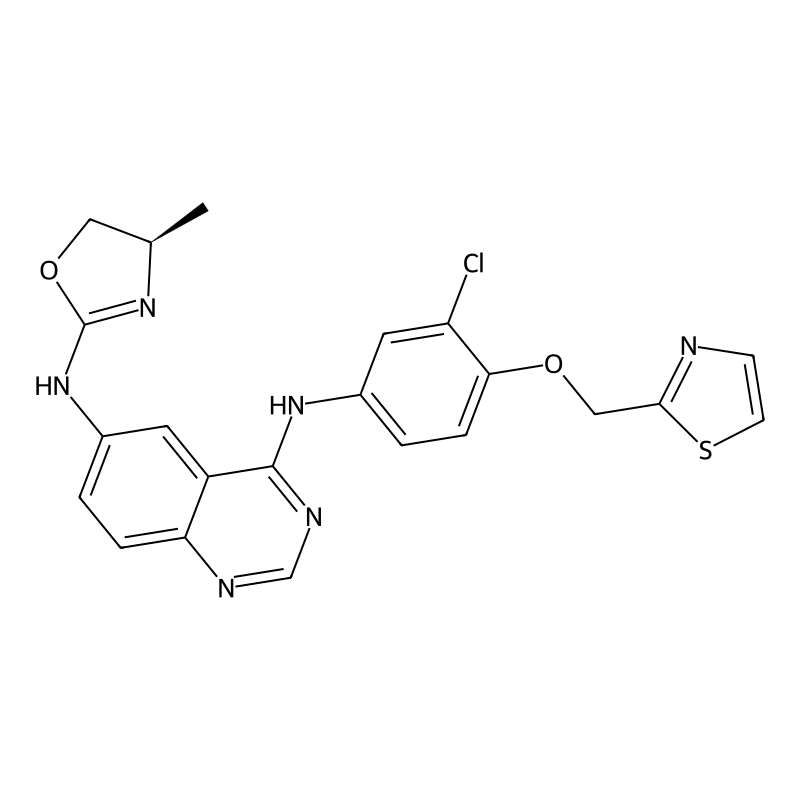

Varlitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Signaling Pathways

Varlitinib exerts its effects by reversibly binding to the intracellular tyrosine kinase domains of HER1, HER2, and HER4. This action prevents receptor phosphorylation and activation, disrupting key downstream signaling cascades.

The following diagram illustrates the core signaling pathways affected by this compound:

This compound inhibits receptor phosphorylation and downstream pathways, disrupting proliferation and survival signals.

Key Experimental Evidence and Protocols

This compound has demonstrated anti-tumor activity in both preclinical models and clinical trials across various cancer types.

In Vitro Cytotoxicity and Mechanism Study

A standard MTT cell viability assay is used to determine the cytotoxic effects of this compound [1].

- Cell Lines & Culture: Human CCA cell lines (e.g., KKU-214, KKU-100) are cultured in DMEM or Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), and maintained at 37°C in a 5% CO₂ incubator [1].

- Drug Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations after overnight attachment. The final DMSO concentration should be controlled (e.g., 0.5%) [1].

- Incubation and Analysis: Following incubation (e.g., 72 hours), MTT reagent is added. The resulting formazan crystals are dissolved, and absorbance is measured to determine the half-maximal inhibitory concentration (IC₅₀) [1].

- Downstream Analysis: To investigate mechanism of action, cell lysates from treated and control groups can be analyzed by Western Blotting to assess the suppression of phosphorylated EGFR, HER2, Akt, and Erk1/2 [1].

In Vivo Efficacy Study

A cholangiocarcinoma xenograft model demonstrates in vivo efficacy [1].

- Animal Model: Immunodeficient mice are subcutaneously inoculated with CCA cells to establish tumors.

- Dosing Regimen: this compound is administered orally, often at 100 mg/kg twice daily, for a defined period (e.g., 15 days).

- Endpoint Measurements: Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed. Significant tumor growth suppression without noticeable toxicity indicates effective anti-tumor activity [1].

Clinical Trial Findings Summary

The table below summarizes efficacy outcomes from recent clinical trials of this compound combinations:

| Cancer Type | Study Phase | Combination Therapy | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Advanced Gastric Cancer (AGC) | Phase Ib/II | Paclitaxel | ORR: 31%; DCR: 88%; Median PFS: 3.3 months; Median OS: 7.9 months [2]. | |

| Biliary Tract Cancer (BTC) | Phase II | Capecitabine | ORR: 9.4% (vs 4.8% placebo); Median PFS: 2.83 months (vs 2.79 months placebo); improved PFS in gallbladder and female pts [3]. | |

| HER2+ Metastatic Breast Cancer | Phase Ib | Paclitaxel ± Trastuzumab | Clinical Benefit Rate: 81.3%; Partial Response Rate: 56.3% in heavily pretreated patients [4]. |

References

- 1. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor ... [dovepress.com]

- 2. This compound and Paclitaxel for EGFR/HER2 Co-expressing ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus capecitabine in second-line advanced biliary ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib Dose-Finding Study of this compound Combined ... - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Protocols for Preclinical Research

The following methodologies from preclinical studies can serve as a reference for designing experiments to evaluate varlitinib's activity.

In Vitro Cell Viability and Proliferation Assay

This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

- Cell Lines: Human CCA cell lines (e.g., KKU-214, KKU-100) and an immortalized cholangiocyte line (MMNK-1) as a control [1].

- Procedure: Seed cells into 96-well plates and allow to adhere overnight. Treat with a range of this compound concentrations (e.g., dissolved in DMSO) for 24, 48, and 72 hours. Use an MTT assay to quantify the number of viable cells: incubate with MTT solution, dissolve the resulting formazan product in DMSO, and measure absorbance at 570 nm [1] [2].

- Key Applications: Calculating half-maximal inhibitory concentration (IC₅₀) values and generating dose-response curves.

Western Blot Analysis for Signaling Pathways

This method is used to confirm target engagement and inhibition of downstream signaling pathways.

- Cell Lysis & Protein Extraction: Lyse cells treated with this compound and controls using NP-40 lysis buffer containing protease inhibitors. Centrifuge to collect supernatant and determine protein concentration with a BCA assay [1].

- Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE on 10% polyacrylamide gels and transfer to a PVDF membrane [1].

- Antibody Incubation & Detection: Block membrane and incubate with primary antibodies against targets of interest (e.g., phospho-EGFR, phospho-HER2, phospho-Akt, total Akt, phospho-Erk1/2, total Erk1/2). Incubate with HRP-conjugated secondary antibody and detect using an ECL system. β-actin is commonly used as a loading control [1].

- Key Applications: Verifying the suppression of HER receptor phosphorylation and subsequent deactivation of AKT and ERK pathways.

Clinical Development and Efficacy Data

This compound has been investigated in several clinical trials, primarily in biliary tract, gastric, and breast cancers. The data below summarizes key efficacy outcomes from recent studies.

| Cancer Type | Study Phase & Design | Combination Therapy | Key Efficacy Findings |

|---|---|---|---|

| Biliary Tract Cancer (BTC) | Preclinical (in vitro & in vivo xenograft) | Monotherapy | Suppressed tumor growth in CCA xenograft models after 15 days of oral administration without noticeable toxicity [1]. |

| Advanced Gastric Cancer (AGC) | Phase Ib/II (2nd-line) [3] | This compound + Paclitaxel | ORR: 31% (in pts with measurable disease); DCR: 88%; Median PFS: 3.3 months; Median OS: 7.9 months [3]. |

| Advanced Solid Tumors & HER2+ MBC | Phase Ib Dose-Finding [4] | This compound + Paclitaxel ± Trastuzumab | ORR: 35.5% (PR); SD: 41.9%. In HER2+ MBC (n=20, heavily pretreated): Clinical Benefit Rate: 81.3% [4]. |

This compound Signaling Pathway Mechanism

The following diagram illustrates the core mechanism of this compound, depicting how it inhibits the HER family signaling pathway to exert anti-tumor effects.

This diagram summarizes the mechanistic role of this compound: it enters the cell and binds to the tyrosine kinase domains of HER1, HER2, and HER4, preventing their auto-phosphorylation. This inhibition disrupts the activation of key downstream pathways, ultimately leading to reduced cancer cell proliferation and tumor growth [3] [1] [5].

References

- 1. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitini [dovepress.com]

- 2. Frontiers | Inhibiting EGFR / HER - 2 ameliorates neuroinflammatory... [frontiersin.org]

- 3. and Paclitaxel for this compound / EGFR Co-expressing Advanced... HER 2 [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib Dose-Finding Study of this compound Combined with ... [link.springer.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Preclinical Evaluation of Varlitinib in Cholangiocarcinoma Models: A Technical Guide for Researchers

Introduction and Rationale

Cholangiocarcinoma (CCA) is a highly aggressive malignancy originating from the biliary tract epithelium, characterized by a poor prognosis and limited treatment options, particularly for patients with advanced disease. Surgical resection remains the only curative approach, but many patients are diagnosed at late stages when surgery is no longer feasible. The high mortality rate and development of chemotherapy resistance in CCA have necessitated the exploration of targeted therapeutic strategies [1] [2].

The human epidermal growth factor receptor (HER) family—comprising EGFR (HER1), HER2, HER3, and HER4—represents a promising therapeutic target in CCA. These receptor tyrosine kinases activate downstream signaling pathways regulating critical cellular processes including proliferation, differentiation, and survival. Aberrant expression and activation of HER family members, particularly EGFR and HER2, have been documented in CCA tissues and cell lines, establishing a strong rationale for targeting this pathway [1]. Varlitinib is a reversible, small-molecule pan-HER inhibitor that potently targets EGFR, HER2, and HER4, effectively inhibiting both homodimerization and heterodimerization of these receptors. This comprehensive inhibition strategy potentially offers enhanced efficacy compared to agents targeting single HER family members [1] [3].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through comprehensive inhibition of the HER receptor family. The molecular mechanism involves reversible binding to the intracellular tyrosine kinase domains of EGFR, HER2, and HER4, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.

The following diagram illustrates the key signaling pathways affected by this compound treatment in cholangiocarcinoma cells:

This compound's primary mechanism involves inhibition of HER receptor phosphorylation, which subsequently suppresses two critical downstream pathways: the PI3K/Akt/mTOR pathway (regulating cell survival and metabolism) and the MAPK/Erk pathway (controlling cell proliferation and differentiation). This dual inhibition leads to cell cycle arrest and enhanced apoptosis in susceptible CCA cells [1]. Research has demonstrated that this compound treatment results in dose-dependent suppression of phosphorylated Akt and Erk1/2 in responsive CCA cell lines such as KKU-214, providing mechanistic validation for its anti-tumor activity [1].

Preclinical Efficacy Data

In Vitro Anti-Tumor Activity

Table 1: In vitro efficacy of this compound across CCA cell lines

| Cell Line | HER Family Expression Profile | IC50 Value (μM) | Cellular Responses | Key Findings |

|---|---|---|---|---|

| KKU-214 | Elevated EGFR and HER2 | Low micromolar range | Inhibition of proliferation, induction of apoptosis | Suppression of p-Akt and p-Erk1/2; cell cycle arrest |

| KKU-100 | Elevated EGFR and HER2 | Higher than KKU-214 | Limited response as monotherapy | Enhanced response when combined with PI3K inhibitor BKM-120 |

| KKU-213 | Variable HER expression | Micromolar range | Growth inhibition | Dose-dependent response |

| KKU-156 | Variable HER expression | Micromolar range | Growth inhibition | Dose-dependent response |

| MMNK-1 (cholangiocyte) | Normal expression | Higher IC50 vs. CCA lines | Minimal cytotoxicity | Favorable therapeutic index |

The anti-tumor efficacy of this compound was evaluated across multiple CCA cell lines with varying HER family expression patterns. Studies demonstrated that cell lines with elevated EGFR and HER2 expression (KKU-214 and KKU-100) showed particular susceptibility to this compound treatment, though with varying degrees of response [1]. In responsive KKU-214 cells, this compound treatment resulted in significant suppression of phosphorylated Akt and Erk1/2, indicating effective inhibition of downstream signaling pathways. This molecular effect translated to functional outcomes including dose-dependent inhibition of cell proliferation and induction of apoptotic cell death [1]. The differential sensitivity observed across cell lines with similar HER receptor expression patterns suggests that additional factors, including genetic background and compensatory pathways, influence this compound response.

In Vivo Efficacy Data

Table 2: In vivo efficacy of this compound in CCA xenograft models

| Model Type | Administration Route | Dosing Regimen | Treatment Duration | Efficacy Outcomes | Toxicity Observations |

|---|---|---|---|---|---|

| CCA xenograft (KKU-214 derived) | Oral | Not specified in detail | 15 days | Significant tumor growth suppression | No noticeable toxicity |

| CCA xenograft (multiple lines) | Oral | 300 mg twice daily (equivalent human dosing) | 21-day cycles | Tumor growth inhibition in sensitive lines | Well tolerated in preclinical models |

In vivo studies utilizing CCA xenograft models demonstrated that orally administered this compound could significantly suppress tumor growth after 15 days of treatment without noticeable toxicity [1]. These findings supported the favorable safety profile of this compound and contributed to its advancement to clinical trials. Metabolomic analysis of tumor tissues from this compound-treated xenograft models identified aspartate as a potential key metabolite correlated with treatment response, suggesting possible biomarkers for predicting drug efficacy [1] [4].

Experimental Protocols and Methodologies

In Vitro Assessment Protocols

Cell Culture Conditions:

- CCA cell lines (KKU-214, KKU-213, KKU-156, KKU-100) and immortalized cholangiocyte (MMNK-1) should be maintained under standard conditions (37°C, 5% CO₂, humidified atmosphere) [1].

- KKU-214, KKU-213, and KKU-156 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin [1].

- KKU-100 and MMNK-1 require Ham's F12 medium with the same supplements [1].

Cell Viability Assay (MTT/MTS):

- Seed cells in 96-well plates at density of 2×10³ cells/well in 100 µL culture medium and incubate overnight [1].

- Treat cells with this compound at designated concentrations (typically 0.1-10 µM) for 24, 48, and 72 hours. Prepare this compound stock solution in 100% DMSO and dilute in culture media to maintain final DMSO concentration ≤0.5% [1].

- Assess cell viability using MTT/MTS reagents according to manufacturer protocols.

- Measure absorbance at appropriate wavelengths and calculate IC₅₀ values using non-linear regression analysis.

Western Blot Analysis:

- Harvest cells and lyse in NP-40 lysis buffer (150 mM NaCl, 50 mM Tris pH 8.0, 1% NP-40) supplemented with protease inhibitor cocktail [1].

- Centrifuge lysates at 14,000 rpm for 10 minutes at 4°C.

- Determine protein concentration using BCA assay.

- Separate 40 µg of protein by SDS-PAGE on 10% polyacrylamide gels and transfer to PVDF membranes [1].

- Block membranes with 5% skim milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

- Incubate with primary antibodies against EGFR, HER2, pHER2, pEGFR, Akt, pAkt, Erk1/2, pErk1/2, cyclin D1, CDK4 at 4°C overnight [1].

- Incubate with appropriate HRP-conjugated secondary antibodies.

- Detect using enhanced chemiluminescence (ECL) system and analyze band density with ImageJ software.

Apoptosis Assay:

- Analyze apoptosis induction using Annexin V/propidium iodide staining followed by flow cytometry.

- Treat cells with this compound at IC₅₀ concentrations for 24-48 hours.

- Harvest cells, wash with cold PBS, and resuspend in binding buffer.

- Incubate with Annexin V-FITC and propidium iodide for 15 minutes in the dark.

- Analyze by flow cytometry within 1 hour.

Advanced 3D Model Systems for CCA Research

The limitations of traditional 2D cell culture systems in recapitulating tumor biology have led to the development of advanced 3D models for CCA research. These models better mimic the tumor microenvironment (TME), including cell-cell interactions, hypoxia gradients, and drug penetration barriers [2].

Spheroid Models:

- Generation Methods: Utilize either scaffold-based (hydrogels) or scaffold-free (hanging drop, ultra-low attachment plates) approaches [2].

- Hanging Drop Technique: Suspend cells in small droplets (20-40 µL) on the lid of culture dishes, allowing gravity-mediated aggregation into spheroids [2].

- Ultra-Low Attachment Plates: Seed cells in specially coated plates that prevent attachment, forcing aggregation into spheroids [2].

- Applications: Drug penetration studies, radiation response assessment, and investigation of tumor heterogeneity.

Organoid Models:

- Establish from patient-derived CCA tissues or cell lines embedded in extracellular matrix hydrogels (Matrigel or collagen) [2].

- Culture with specific growth factor cocktails to maintain tissue-specific differentiation.

- Applications: Biomarker discovery, drug screening, personalized medicine approaches, and investigation of cholangiocarcinogenesis [2].

Tumor-on-a-Chip Models:

- Microfluidic devices that simulate vascular perfusion, tissue-tissue interfaces, and mechanical cues [2].

- Enable real-time monitoring of drug responses and metastatic processes.

The implementation of these advanced model systems in this compound testing could provide more physiologically relevant data regarding its efficacy and mechanism of action in CCA.

Combination Strategies and Resistance Mechanisms

Research has explored combination strategies to enhance this compound efficacy and overcome potential resistance. Studies demonstrated that combination with PI3K inhibitors (e.g., BKM-120) improved anti-tumor activity in CCA cell lines with poor response to this compound monotherapy (e.g., KKU-100) [1]. This suggests that concurrent inhibition of parallel signaling pathways may be necessary to achieve comprehensive suppression of tumor growth in some CCA subtypes.

The potential mechanisms underlying differential response to this compound include:

- Activation of compensatory pathways such as PI3K/Akt signaling independent of HER receptor activation

- Genetic heterogeneity of CCA subtypes leading to variable dependency on HER signaling

- Tumor microenvironment interactions that provide alternative survival signals

Metabolomic profiling of this compound-treated tumors identified alterations in aspartate metabolism as a potential biomarker of response, suggesting that metabolic adaptations may influence treatment efficacy [1].

Conclusion and Research Perspectives

Preclinical studies provide compelling evidence that this compound exerts significant anti-tumor effects in CCA models through comprehensive inhibition of HER receptor signaling. The differential sensitivity observed across CCA cell lines underscores the heterogeneity of this malignancy and highlights the need for predictive biomarkers to identify patient subsets most likely to benefit from this compound treatment.

Future research directions should focus on:

- Validation of predictive biomarkers for this compound response, including HER family expression patterns and metabolic signatures

- Exploration of rational combination therapies with other targeted agents or chemotherapy to overcome resistance

- Utilization of advanced 3D model systems that better recapitulate the complexity of CCA tumor microenvironment

- Investigation of this compound in biomarker-selected patient populations in clinical trials

References

- 1. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitini [dovepress.com]

- 2. Frontiers | Applications of 3D models in cholangiocarcinoma [frontiersin.org]

- 3. This compound plus capecitabine in second-line advanced biliary ... [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

How does Varlitinib inhibit tumor growth

Mechanism of Action

Varlitinib (also known as ARRY-334543) is an orally active, reversible, small-molecule tyrosine kinase inhibitor. Its primary mechanism of action is the potent inhibition of the Human Epidermal Growth Factor Receptor (HER) family, which includes EGFR (HER1), HER2, and HER4 [1]. It acts as an enzymatic and cellular inhibitor with nanomolar potency.

By targeting the intracellular tyrosine kinase domains of these receptors, this compound blocks their phosphorylation and subsequent activation. This inhibition disrupts critical downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and FAK/NF-κB cascades [2]. The compound was designed to have improved physiochemical properties compared to other early inhibitors and provides equivalent or greater efficacy in animal models of human cancer [1].

Clinical Efficacy and Key Trials

Clinical studies have investigated this compound in combination with chemotherapy for various advanced cancers. The tables below summarize the design and key efficacy outcomes from major trials.

| Trial Focus | Phase | Patient Population | Combination Therapy | Recommended Phase II Dose (RP2D) |

|---|---|---|---|---|

| Gastric Cancer [3] | Ib/II | EGFR/HER2 co-expressing Advanced Gastric Cancer (AGC); 2nd-line | Paclitaxel (weekly) | This compound 300 mg twice daily (continuous) |

| Solid Tumors [4] | Ib | Advanced/Metastatic Solid Tumors (heavily pre-treated) | Paclitaxel ± Carboplatin ± Trastuzumab | This compound 300 mg twice daily (intermittent: 4 days on/3 days off) |

| Trial Focus | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|

| Gastric Cancer [3] | 31% (in patients with measurable disease) | 88% (in patients with measurable disease) | 3.3 months | 7.9 months |

| Solid Tumors [4] | 35.5% (Partial Response in evaluable patients) | 77.4% (PR + Stable Disease) | Not specified | Not specified |

The efficacy of this compound appears to be influenced by biomarker expression. In the gastric cancer study, patients with strong HER2 expression showed a trend toward higher ORR and longer OS, whereas outcomes were poorer in patients with strong EGFR expression [3]. In the solid tumor study, a subgroup of 20 heavily pre-treated HER2-positive metastatic breast cancer patients showed promising activity, with a subset continuing on single-agent this compound for a median of over 5 months [4].

Experimental Evidence and Protocols

The anti-tumor effects of this compound are supported by preclinical and clinical experimental data.

In Vitro and In Vivo Models

In preclinical studies, this compound demonstrated significant anti-tumor activity in models of human breast, lung, and epidermal carcinoma tumors [1]. It inhibits multiple proliferation and anti-apoptosis pathways, including AKT, in a gastric cancer xenograft model [3].

In a neuroimmunology study, researchers used the following methods to explore this compound's impact on inflammatory signaling [2]:

- Cell Culture: Used the BV2 microglial cell line and mouse primary astrocytes.

- Treatment Protocol: Cells were treated with This compound at 5 μM to investigate its effect on LPS-stimulated inflammatory responses.

- Key Assays: RT-PCR to measure mRNA levels of inflammatory markers (e.g.,

il-1β,inos). Western blot and immunocytochemistry to analyze downstream signaling proteins (AKT, FAK, NF-κB) and NLRP3 inflammasome activation.

Clinical Trial Methodology

The phase Ib parts of clinical trials used a "3+3" dose escalation design to find the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) [3] [4].

- Dose-Limiting Toxicity (DLT) Evaluation: Patients were monitored for DLTs during the first 4-week cycle. DLTs included Grade ≥3 non-hematologic toxicities, specific gastrointestinal toxicities despite medication, and severe hematologic toxicities like febrile neutropenia [3].

- Tumor Response Assessment: Tumor size was evaluated radiologically via CT or MRI every 6 weeks for the first 24 weeks, then every 12 weeks thereafter, using RECIST 1.1 criteria [3].

- Pharmacokinetic Analysis: In one study, blood plasma was analyzed and showed that this compound's exposure was dose-dependent and that it did not significantly affect the pharmacokinetics of co-administered paclitaxel [4].

Safety and Tolerability Profile

The safety profile of this compound in combination with paclitaxel is considered manageable [3] [4].

- Most Common Adverse Events (Any Grade): The most frequently observed treatment-related adverse events included neutropenia, diarrhea, aspartate aminotransferase/alanine transaminase elevation, and nausea [3].

- Dose Modification: The triplet combination of this compound with carboplatin and paclitaxel was deemed intolerable due to DLTs (neutropenia, febrile neutropenia). This led to the development of a doublet regimen (this compound + paclitaxel) and the use of an intermittent dosing schedule (4 days on, 3 days off) to improve tolerability [4].

- No Unexpected Serious Events: In the gastric cancer trial, no treatment-related deaths or unexpected AEs leading to treatment cessation were observed at the RP2D [3].

This compound Inhibition Pathway

The following diagram illustrates the mechanism of this compound and its downstream effects, integrating findings from cancer and neuroinflammation research [3] [1] [2]:

This mechanistic and clinical data shows that this compound is a promising pan-HER inhibitor with demonstrated anti-tumor activity and a manageable safety profile in specific patient populations.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Inhibiting EGFR/HER-2 ameliorates neuroinflammatory ... [frontiersin.org]

- 3. This compound and Paclitaxel for EGFR/HER2 Co-expressing ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib Dose-Finding Study of this compound Combined with ... [pmc.ncbi.nlm.nih.gov]

The Status of Direct Evidence for Varlitinib

The provided search results do not contain specific quantitative data or experimental protocols detailing Varlitinib's penetration of the BBB. To find this information, you would need to consult specialized pharmaceutical databases, preclinical study reports, or contact the drug's developer directly.

However, the search results provide highly relevant information on two fronts:

- The Challenge: They explain why BBB penetration is a significant hurdle for many TKIs.

- The Context: They offer data on the BBB penetration of other, similar EGFR/HER2 inhibitors, which can serve as a useful reference point.

BBB Penetration of Related HER2/EGFR Inhibitors

Understanding the performance of similar drugs can help set expectations for this compound. The table below summarizes key findings for other TKIs, which illustrates the variability in BBB penetration even within the same drug class.

| Drug Name | Primary Target | Quantified BBB Penetration | Key Findings & Context |

|---|---|---|---|

| Avitinib (3rd gen. EGFR TKI) [1] | EGFR T790M mutation | Penetration rate: 0.046% - 0.146% (CSF/plasma concentration) | Considered a weak penetration; however, the drug still showed good control of asymptomatic brain metastases in the study [1]. |

| Lapatinib (Dual TKI) [2] | EGFR, HER2 | Data suggests limited penetration | Despite its lipophilic properties, it is quickly extruded from the brain by efflux transporters like P-glycoprotein (P-gp), limiting its efficacy [2]. |

| Tucatinib (HER2 TKI) [3] | HER2 | Data suggests improved penetration | Known for its efficacy in treating HER2+ breast cancer with brain metastases, attributed to its high selectivity for HER2 and design to overcome the limitations of earlier TKIs [3]. |

Established Methods for Studying BBB Penetration

To guide your own research or when evaluating primary studies on this compound, here are the established experimental protocols for quantifying a drug's ability to cross the BBB [4]. These methods are categorized as in vivo and in vitro approaches.

| Method Category | Technique | Core Protocol Summary |

|---|---|---|

| In Vivo | Intravenous Injection [4] | The compound is administered systemically. At designated time points, blood (plasma), brain tissue, and often cerebrospinal fluid (CSF) are collected. Analyte concentration in each compartment is measured to calculate brain/plasma ratios and pharmacokinetic parameters. |

| Microdialysis [4] | A microdialysis probe is surgically implanted into the brain region of interest. The drug is administered, and the extracellular fluid of the brain is continuously sampled. This allows for direct, dynamic measurement of unbound drug concentration in the brain. | |

| Cerebrospinal Fluid (CSF) Analysis [1] | Blood and CSF samples are collected simultaneously, typically via venous and lumbar puncture. The concentration of the drug in both samples is measured, and the CSF/plasma ratio is calculated as a key indicator of BBB penetration. | |

| In Vitro | Cell-Culture Models [4] | Brain microvessel endothelial cells (BMVECs) are cultured on a permeable filter to form a confluent monolayer. The integrity is validated by measuring Transendothelial Electrical Resistance (TEER). The test compound is added to the "blood" side, and its rate of appearance on the "brain" side is measured over time. |

The relationships between these methods and the key biological structures they investigate can be visualized in the following workflow:

Experimental Workflow for BBB Penetration Studies

Strategies to Overcome the BBB for Drug Delivery

Since efficient BBB penetration is a major challenge, research has focused on various strategies to circumvent it. These approaches are critical for the development of next-generation CNS-active therapeutics [5] [6].

- Drug Modulation: This involves chemically modifying the drug or its delivery system to enhance crossing. Key methods include:

- Increasing Lipophilicity: Enhancing passive diffusion by making a drug more lipid-soluble, though this must be balanced against potential off-target effects [5].

- Exploiting Transport Systems: Using peptide-drug conjugates that hijack endogenous transport mechanisms like receptor-mediated transcytosis. Promising peptide vectors include Angiopep-2 (targeting LRP1 receptors) and RGD peptides (targeting integrins overexpressed on tumor vasculature) [6].

- BBB/BTB Modulation: This approach temporarily disrupts the barrier to allow drugs to enter. A clinical example is the intra-arterial infusion of a hyperosmolar solution (e.g., mannitol), which causes endothelial cells to shrink and tight junctions to open temporarily [4] [5].

References

- 1. Penetration of the Blood-Brain Barrier by Avitinib and Its ... [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecules against Metastatic Tumors - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Depicting Biomarkers for HER2-Inhibitor Resistance [pmc.ncbi.nlm.nih.gov]

- 4. Analytical and Biological Methods for Probing the Blood-Brain ... [pmc.ncbi.nlm.nih.gov]

- 5. The blood–brain barrier: Structure, regulation and drug ... [nature.com]

- 6. Challenges and opportunities to penetrate the blood-brain ... [pmc.ncbi.nlm.nih.gov]

Varlitinib preclinical efficacy solid tumors

Varlitinib Technical Profile

The table below summarizes the core technical information on this compound relevant to researchers and drug development professionals.

| Aspect | Technical Details |

|---|---|

| Modality | Oral, small molecule tyrosine kinase inhibitor [1] [2] |

| Key Targets (IC₅₀) | Potent, nanomolar-scale inhibitor of HER2 (2 nM), HER1/EGFR (7 nM), and HER4 (4 nM) [3]. |

| Selectivity | Reversible pan-HER inhibitor; more potent in vitro than lapatinib and neratinib [3]. |

| Key Mechanism | Inhibits phosphorylation of HER receptors, blocking downstream signaling. Also inhibits heterodimers with HER3 [4]. |

| Preclinical Efficacy (Model Types) | Significant anti-tumor activity in preclinical models of human breast, lung, and epidermal carcinoma tumors [1] [2]. Demonstrated activity in gastric and biliary tract cancers [3]. |

| Preclinical BTC Evidence | Showed potent anti-tumor activity as monotherapy in preclinical BTC models and synergism with PI3K inhibition [4]. Suppressed tumor growth in a cholangiocarcinoma xenograft model [4]. |

This compound Mechanism of Action and Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound and its impact on the key cancer signaling pathways.

This compound acts upstream to block the activation of key HER family receptors, thereby inhibiting the downstream MAPK and PI3K-Akt signaling pathways that drive cancer progression [4] [2].

References

- 1. This compound | MedPath [trial.medpath.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Phase Ib Dose-Finding Study of this compound Combined with ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound plus capecitabine in second-line advanced biliary ... [pmc.ncbi.nlm.nih.gov]

Recommended Dosing Regimens for Varlitinib and Paclitaxel

| Component | Regimen 1: Continuous Varlitinib Dosing [1] | Regimen 2: Intermittent this compound Dosing [2] [3] |

|---|---|---|

| This compound | 300 mg, orally, twice daily (BID), continuously | 300 mg, orally, twice daily (BID), 4 days per week (4 days on, 3 days off) |

| Paclitaxel | 80 mg/m², IV infusion, over 1 hour, on Days 1, 8, and 15 of a 28-day cycle | 80 mg/m², IV infusion, on Days 1, 8, and 15 of a 28-day cycle |

| Recommended Phase II Dose (RP2D) | Yes | Yes |

| Patient Population | EGFR/HER2 co-expressing Advanced Gastric Cancer | Advanced/Metastatic Solid Tumors (including breast cancer) |

| Therapy Line | Second-line | Later-line (median of 4 prior lines) |

Detailed Protocol & Administration

For researchers designing clinical trials, the following methodology outlines the administration and monitoring schedule for a typical 4-week cycle.

Pre-Medication and Supportive Care

- Paclitaxel Pre-medication: Standard premedication to prevent hypersensitivity reactions is required. This typically includes corticosteroids (e.g., dexamethasone), H1 antagonists (e.g., diphenhydramine), and H2 antagonists (e.g., ranitidine) administered 30-60 minutes before the paclitaxel infusion [4].

- This compound Supportive Care: Prophylactic anti-emetics and anti-diarrheal medications should be made available, as gastrointestinal adverse events are common with pan-HER inhibitors [2] [3].

Dosing Schedule for a 28-Day Cycle

The diagram below illustrates the weekly administration schedule for one 28-day cycle.

Dose Modification and Toxicity Management

Treatment requires careful monitoring for adverse events (AEs), with clear guidelines for dose modification.

- Dose-Limiting Toxicities (DLTs): In clinical trials, DLTs included Grade ≥3 non-hematologic toxicities (despite medication), Grade 4 neutropenia lasting ≥7 days, febrile neutropenia, and Grade 4 thrombocytopenia [1] [2].

- Common Adverse Events: The most frequently observed AEs were neutropenia, diarrhea, elevated liver enzymes (AST/ALT), and nausea [1].

- Dose Modification Rules:

- Paclitaxel: Courses should not be repeated unless the neutrophil count is ≥1,500 cells/mm³ and the platelet count is ≥100,000 cells/mm³ [4]. The dose should be reduced by 20% for subsequent courses if severe neutropenia or severe peripheral neuropathy occurs.

- This compound: The intermittent schedule (4 days on, 3 days off) was developed to manage toxicity after the continuous 500 mg BID dose with carboplatin and paclitaxel proved intolerable [2] [3].

Efficacy and Safety Profile

The antitumor activity and safety data from the cited studies are summarized below.

Table 2: Efficacy and Safety Outcomes in Clinical Trials

| Study Detail | Outcome in Gastric Cancer (RP2D: 300mg BID Continuous) [1] | Outcome in Solid Tumors (RP2D: 300mg BID Intermittent) [2] [3] |

|---|---|---|

| Objective Response Rate (ORR) | 31% (in patients with measurable disease) | 35.5% Partial Response (PR) across all solid tumors |

| Disease Control Rate (DCR) | 88% | 77.4% (PR + Stable Disease) |

| Median PFS | 3.3 months | Not explicitly reported for all cohorts |

| Median OS | 7.9 months | Not explicitly reported for all cohorts |

| Promising Subgroup | Patients with strong HER2 expression had higher ORR and longer OS. | In HER2+ MBC, clinical benefit rate was 81.3% with a PR rate of 56.3%. |

| Key Safety Profile | Manageable toxicity; no treatment-related deaths at RP2D. | Most common DLTs were neutropenia, febrile neutropenia, and electrolyte disturbances. |

Preclinical Rationale and Background

This compound is a reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4. It potently inhibits the phosphorylation and activation of these receptors, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range (2-7 nM), making it more potent than some earlier generation inhibitors like lapatinib [2] [3]. Preclinical models showed that this compound inhibits key proliferation and anti-apoptosis pathways, such as AKT and survivin, supporting its investigation in HER-driven cancers [1].

The rationale for combining this compound with paclitaxel is to simultaneously disrupt HER family-driven survival signals while inducing mitotic arrest and apoptosis through chemotherapy. This approach is particularly relevant in tumors that have developed resistance to first-line therapies, such as trastuzumab in HER2-positive gastric cancer [1].

References

- 1. This compound and Paclitaxel for EGFR/HER2 Co-expressing ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib Dose-Finding Study of this compound Combined ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase Ib Dose-Finding Study of this compound Combined with ... [link.springer.com]

- 4. Paclitaxel Dosage Guide + Max Dose, Adjustments [drugs.com]

Application Notes and Protocol: Varlitinib with Cisplatin and Gemcitabine in Advanced Biliary Tract Cancer

Introduction and Scientific Rationale

Biliary tract cancer (BTC), encompassing cholangiocarcinoma, gallbladder cancer, and carcinoma of the ampulla of Vater, is an aggressive malignancy with a poor prognosis. The first-line standard of care, established by the ABC-02 study, is gemcitabine plus cisplatin, which yields a modest objective response rate (ORR) of approximately 26% and a median overall survival of 11.7 months. There is a pressing need for more effective therapeutic regimens.

The human epidermal growth factor receptor (HER) family—including HER1 (EGFR), HER2, HER3, and HER4—is implicated in the pathogenesis of BTC. Overexpression and amplification of HER2 and HER3 are observed in a significant subset of patients. Varlitinib is an oral, potent, reversible, small-molecule pan-HER inhibitor that targets EGFR, HER2, and HER4. Preclinical models demonstrated that this compound has significant anti-tumor activity and, in cholangiocarcinoma cell lines, it can inhibit proliferation and promote apoptosis. The rationale for combining this compound with gemcitabine and cisplatin is to simultaneously disrupt HER-mediated survival pathways and induce DNA damage, thereby enhancing anti-tumor efficacy.

Preclinical and Clinical Summaries

This compound Mechanism of Action

This compound acts as a reversible ATP-competitive inhibitor with nanomolar potency against key receptor tyrosine kinases. The diagram below illustrates its mechanism and the experimental workflow for the clinical study.

Diagram Title: this compound MoA and Clinical Study Workflow

Summary of Clinical Efficacy

The following table summarizes the efficacy outcomes from the phase 1b portion of a multicenter study involving 23 Asian patients with treatment-naïve advanced BTC.

Table 1: Efficacy Outcomes from the Phase 1b Study [1] [2]

| Efficacy Parameter | Overall Results (N=23) | This compound 200 mg Cohort | This compound 300 mg Cohort |

|---|---|---|---|

| Objective Response Rate (ORR) | 35% (8/23) | Not Specified | Not Specified |

| Disease Control Rate (DCR) | 87% (20/23) | Not Specified | Not Specified |

| Median Duration of Response | 4.0 months (Range: 2.8-11.0) | Not Specified | Not Specified |

| Median Progression-Free Survival (PFS) | 6.8 months (95% CI: 5.1-10.7) | 248 days (approx. 8.1 months) | Not Reached |

Summary of Safety and Tolerability

The safety profile was characterized primarily by hematological and hepatic events. The table below details the treatment-related adverse events (TRAEs).

Table 2: Safety Profile of this compound plus Gemcitabine/Cisplatin [1] [2]

| Adverse Event | All Grades, Overall (%) | Grade ≥3, Overall (%) | Grade ≥3, 200 mg Cohort (%) | Grade ≥3, 300 mg Cohort (%) |

|---|---|---|---|---|

| Thrombocytopenia | 62 | 33 | Not Specified | Not Specified |

| Neutropenia | 52 | 48 | Not Specified | Not Specified |

| Anorexia | 38 | Not Specified | Not Specified | Not Specified |

| Nausea | 38 | Not Specified | Not Specified | Not Specified |

| Diarrhea | 38 | Not Specified | Not Specified | Not Specified |

| Anemia | 33 | 19 | Not Specified | Not Specified |

| Fatigue | Not Specified | Reported | Not Specified | Not Specified |

| AST Increased | Not Specified | Reported | Reported | Reported |

| ALT Increased | Not Specified | Reported | Reported | Reported |

| Patients with ≥1 Grade ≥3 TRAE | - | - | 36% | 67% |

Dose-Limiting Toxicities (DLTs):

- 200 mg Cohort: Grade 3 unconjugated hyperbilirubinemia; Grade 3 ALT increase with Grade 4 AST increase.

- 300 mg Cohort: Grade 4 thrombocytopenia with Grade 3 febrile neutropenia and Grade 3 AST increase.

Based on the safety and efficacy data, the recommended phase 2 dose (RP2D) of this compound in combination with gemcitabine and cisplatin was determined to be 300 mg twice daily [1].

Detailed Experimental Protocol

This section provides a detailed methodology for the clinical administration of this combination regimen, based on the published phase 1b/2 study design.

Patient Population and Eligibility Criteria

Key Inclusion Criteria:

- Histologically or cytologically confirmed, unresectable, or metastatic biliary tract cancer.

- No prior systemic therapy for advanced disease.

- Measurable disease as per RECIST v1.1.

- Age ≥18 years (or per local regulations).

- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.

- Adequate bone marrow, hepatic, and renal function.

Key Exclusion Criteria:

- Known hypersensitivity to any of the study drug components.

- Receipt of any other investigational agent within 21 days of study start.

- Active infection or unstable cardiac condition.

- Presence of metastatic brain lesions.

Dosing and Administration Schedule

The recommended regimen for a 21-day cycle is as follows:

| Drug | Dose and Route | Schedule | Cycle Length |

|---|---|---|---|

| This compound | 300 mg, Oral | Twice Daily, continuously throughout the cycle | 21 days |

| Gemcitabine | 1000 mg/m², Intravenous | Days 1 and 8 | 21 days |

| Cisplatin | 25 mg/m², Intravenous | Days 1 and 8 | 21 days |

Administration Notes:

- This compound should be taken orally with a glass of water, approximately at the same time each day, with or without food.

- Gemcitabine and cisplatin are administered sequentially by IV infusion on Days 1 and 8 of each cycle.

- Pre- and post-hydration is required for cisplatin administration per institutional guidelines.

- Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.

Dose Modification Guidelines

Dose interruptions and modifications are critical for managing adverse events.

- Management of Hematologic Toxicity: For Grade 3 or 4 neutropenia or thrombocytopenia, delay Day 8 chemotherapy until ANC ≥1.5 x 10⁹/L and platelets ≥75 x 10⁹/L. Permanently reduce gemcitabine and cisplatin doses by 25% for subsequent cycles if these toxicities recur.

- Management of Non-Hematologic Toxicity: For Grade 3 or 4 non-hematologic toxicity (e.g., rash, diarrhea, hepatic enzyme elevation), interrupt this compound until toxicity resolves to Grade ≤1. Upon resumption, consider reducing the this compound dose to 200 mg twice daily.

- Supportive Care: Prophylactic anti-emetics are recommended. Antidiarrheal agents should be provided for management of diarrhea.

Conclusion and Future Directions

The combination of this compound with gemcitabine and cisplatin has demonstrated a manageable safety profile and promising anti-tumor activity in treatment-naïve patients with advanced BTC, supporting its further investigation. The phase 2 portion of the study is ongoing to confirm these efficacy signals.

It is important to note that while this compound has been granted Orphan Drug Designation by the U.S. FDA for cholangiocarcinoma and gastric cancer, it remains an investigational drug and has not yet received full regulatory approval for commercial use [3] [4]. Future research should focus on identifying predictive biomarkers, such as HER2 overexpression or gene amplification, to better select patients who are most likely to benefit from this targeted therapy.

References

- 1. AB063. P-34. A multicenter, phase 1b/2 study of this compound plus... [hbsn.amegroups.org]

- 2. This compound plus Gemcitabine and Cisplatin for First-Line ... [ccanewsonline.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. ASLAN001 | New Drug Approvals [newdrugapprovals.org]

Varlitinib Phase Ib Dose-Finding Studies: Application Notes and Experimental Protocols

Introduction to Varlitinib and Clinical Development Rationale

This compound is an orally administered, reversible, small-molecule pan-human epidermal growth factor receptor (HER) inhibitor that targets HER1 (EGFR), HER2, and HER4 with nanomolar potency. With its improved physiochemical properties relative to other HER-targeted agents, this compound demonstrates superior exposure and equivalent or greater efficacy in preclinical models of human cancer. The compound concurrently inhibits the molecular targets of trastuzumab (ErbB-2) and cetuximab (EGFR), potentially providing enhanced efficacy through comprehensive blockade of HER family signaling networks. This mechanism is particularly relevant in cancers where HER receptor cross-talk and heterodimerization contribute to therapeutic resistance. [1]

The rationale for combining this compound with chemotherapy stems from the need to overcome resistance to targeted therapies in advanced solid tumors. HER family members synergistically interact with each other and with other signaling pathways, creating compensatory mechanisms that limit the efficacy of single-agent targeted therapies. Preclinical studies have demonstrated that this compound inhibits multiple proliferation and anti-apoptosis pathways, including AKT, phosphoinositide 3-kinase, and survivin pathways, in various cancer xenograft models. Early clinical studies suggested this compound as a potent inhibitor of signal transduction in EGFR and HER2 co-expressing cancers, with promising antitumor activity in combination with paclitaxel with/without carboplatin for several solid tumors. [2]

Phase Ib Study Design and Methodologies

Study Objectives and Patient Selection

The primary objective of the phase Ib studies was to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of this compound when combined with weekly paclitaxel with or without carboplatin ± trastuzumab. Secondary objectives included evaluating safety, tolerability, pharmacokinetic profiles, and early efficacy signals of these combinations. The studies employed a 3+3 dose de-escalation design with predefined dose-limiting toxicity (DLT) criteria and monitoring periods. [3]

Eligibility criteria encompassed patients aged ≥19 years with histologically confirmed advanced or metastatic solid tumors with measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Patients were required to have adequate bone marrow, hepatic, and renal function, and Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Key exclusion criteria included uncontrolled cardiac dysfunction, symptomatic central nervous system metastases, previous exposure to taxanes (in some studies), and interstitial lung disease. Specific studies focused on patient populations with HER2-positive or EGFR/HER2 co-expressing tumors to enrich for potential responders. [2]

Dose Escalation Scheme and Treatment Administration

The phase Ib studies investigated multiple combination cohorts with varying dosing schedules:

- Cohort A: this compound + carboplatin (AUC 1.5) + paclitaxel (80 mg/m² weekly)

- Cohort B: this compound + paclitaxel (80 mg/m² weekly)

- Cohort C: this compound + paclitaxel (80 mg/m² weekly) + subcutaneous trastuzumab (600 mg every 3 weeks) [3]

The initial starting dose of this compound was 500 mg twice daily continuously, based on previous studies of this compound as monotherapy and combination therapy. Dose de-escalation was employed when the starting dose was intolerable, with subsequent dose levels including 400 mg twice daily continuously and 300 mg twice daily intermittently (4 days on, 3 days off). The intermittent schedule was designed to potentially improve tolerability while maintaining efficacy by administering this compound 24-36 hours after and ending 24-36 hours before each weekly paclitaxel dose. [3]

Table 1: Dose Escalation Scheme and DLT Observations in Phase Ib Studies [3]

| Cohort | Chemotherapy Backbone | This compound Dose | DLTs Observed | RP2D Determination |

|---|---|---|---|---|

| A1 | Carboplatin + Paclitaxel | 500 mg BID continuous | 2/6 patients (neutropenia, febrile neutropenia) | Not tolerable |

| A2 | Carboplatin + Paclitaxel | 400 mg BID continuous | 2/6 patients (electrolyte disturbances) | Not tolerable |

| A3 | Carboplatin + Paclitaxel | 300 mg BID intermittent | 1/6 patients | MTD and RP2D |

| B1 | Paclitaxel | 500 mg BID continuous | Under evaluation | Not determined |

| B2 | Paclitaxel | 300 mg BID intermittent | 0/6 patients | RP2D |

| C1 | Paclitaxel + Trastuzumab | 300 mg BID intermittent | 0/6 patients | RP2D |

Endpoint Definitions and Safety Monitoring

Dose-limiting toxicities (DLTs) were defined as specific adverse events occurring during the first treatment cycle (28 days) and included: grade ≥3 non-hematologic toxicities (except alopecia); grade ≥3 diarrhea, nausea, and vomiting despite maximal supportive medication; grade 4 neutropenia sustained for ≥7 days; grade 3-4 neutropenia with fever or infection; grade 4 thrombocytopenia; and grade 3 thrombocytopenia sustained for ≥7 days or with accompanying bleeding. [2]

Safety assessments included continuous monitoring of adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, laboratory evaluations (hematology, serum chemistry), electrocardiograms, and left ventricular ejection fraction measurements. Tumor response was assessed radiologically every 6 weeks using RECIST version 1.1. Pharmacokinetic sampling was performed to characterize this compound exposure and potential drug-drug interactions with paclitaxel. [2] [3]

Key Findings and Clinical Implications

Recommended Phase II Dose and Safety Profile

Across multiple phase Ib studies, the recommended phase II dose (RP2D) for this compound in combination with weekly paclitaxel (80 mg/m²) was established as 300 mg twice daily administered intermittently (4 days on, 3 days off). The addition of subcutaneous trastuzumab (600 mg every 3 weeks) to this combination was found to be safe with no additional DLTs observed. However, the triplet combination of this compound with carboplatin and paclitaxel was deemed intolerable due to frequent hematologic toxicities and unable to be developed further. [3]

The safety profile of this compound combined with paclitaxel demonstrated manageable toxicity. The most common adverse events of any grade included neutropenia (52%), diarrhea (27%), aspartate aminotransferase/alanine aminotransferase elevation (22%), and nausea (19%). No treatment-related deaths or unexpected adverse events resulting in treatment cessation were observed at the RP2D. The intermittent dosing schedule appeared to reduce the incidence and severity of gastrointestinal toxicities while maintaining antitumor activity. [2]

Efficacy Signals and Biomarker Analysis

Despite the primary focus on safety and dose-finding, phase Ib studies revealed promising efficacy signals in heavily pretreated populations. Among 31 patients evaluable for response across tumor types, the objective response rate was 35.5% with partial responses and 41.9% with stable disease, resulting in a disease control rate of 77.4%. Notably, in a subgroup of 20 patients with HER2-positive metastatic breast cancer who had received a median of 4 prior lines of therapy, 8 patients continued on single-agent this compound after completing chemotherapy for a median of 5.1 months (range 2.0-13.3 months). [3]

Biomarker analyses suggested enhanced activity in molecularly selected populations. In a study focusing on EGFR/HER2 co-expressing advanced gastric cancer, patients with strong HER2 expression (n=8) demonstrated higher objective response rates and longer overall survival, whereas those with strong EGFR expression (n=3) had poorer outcomes. Circulating tumor DNA analysis was incorporated in some studies to monitor molecular response and identify potential resistance mechanisms. [2]

Table 2: Efficacy Outcomes by Tumor Type in Phase Ib Studies [2] [3]

| Tumor Type | Number of Patients | Objective Response Rate (%) | Disease Control Rate (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|---|

| EGFR/HER2+ Gastric Cancer | 27 | 31 | 88 | 3.3 | 7.9 |

| HER2+ Breast Cancer | 20 | 35.5 | 81.3 | Not reported | Not reported |

| Various Solid Tumors | 31 | 35.5 | 77.4 | Not reported | Not reported |

Detailed Experimental Protocols

Safety and Dose-Limiting Toxicity Assessment Protocol

4.1.1 Patient Monitoring Schedule

- Perform baseline assessments within 7 days of treatment initiation: complete medical history, physical examination, ECOG performance status, vital signs, 12-lead electrocardiogram, echocardiogram/MUGA scan, hematology, serum chemistry, and urinalysis.

- During treatment, conduct physical examinations and vital sign measurements weekly during cycle 1, then at the beginning of each subsequent cycle.

- Laboratory assessments (hematology, serum chemistry) should be performed weekly during the first cycle, then at the beginning of each subsequent cycle. More frequent monitoring may be necessary for managing specific toxicities.

- Cardiac function monitoring via echocardiogram or MUGA scan every 8-12 weeks, or as clinically indicated. [2]

4.1.2 Dose-Limiting Toxicity Evaluation Period

- The DLT evaluation period covers the first 28 days of treatment.

- All adverse events occurring during this period must be documented and assessed for relationship to study treatment.

- Adverse events meeting DLT criteria should be reported within 24 hours of identification to the study sponsor and principal investigator.

- Patients experiencing DLTs may require dose modification, treatment interruption, or discontinuation based on the severity and persistence of the toxicity. [3]

4.1.3 Dose Modification Guidelines

- For grade 2 non-hematologic toxicity: consider temporary dose interruption until resolution to grade ≤1, then resume at same dose.

- For grade 3 non-hematologic toxicity: interrupt treatment until resolution to grade ≤1, then reduce this compound dose by one level (e.g., 400 mg to 300 mg BID).

- For grade 4 non-hematologic toxicity: permanently discontinue this compound.

- For hematologic toxicities:

- Grade 4 neutropenia lasting >7 days or febrile neutropenia: interrupt treatment until resolution, then reduce this compound dose by one level.

- Grade 4 thrombocytopenia: interrupt treatment until resolution to grade ≤1, then reduce this compound dose by one level. [3]

Tumor Response Assessment Methodology

4.2.1 Radiological Assessment Protocol

- Imaging studies (CT or MRI) must include chest, abdomen, and pelvis at minimum.

- All known sites of disease should be scanned using consistent technical parameters throughout the study.

- Baseline imaging must be performed within 28 days before treatment initiation.

- Follow-up assessments should be conducted every 6 weeks (±5 days) from the start of treatment until disease progression.

- The same imaging technique and parameters must be used throughout the study for each patient. [2]

4.2.2 RECIST v1.1 Response Criteria Application

- Complete Response (CR): Disappearance of all target and non-target lesions, with normalization of tumor marker levels.

- Partial Response (PR): ≥30% decrease in the sum of diameters of target lesions, with no progression in non-target lesions.

- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

- Progressive Disease (PD): ≥20% increase in the sum of diameters of target lesions, appearance of new lesions, or unequivocal progression of non-target lesions.

- All responses must be confirmed by repeat assessment no less than 4 weeks after the initial documentation. [2]

Pharmacokinetic Assessment Protocol

4.3.1 Blood Sampling Schedule

- Pre-dose sample (0 h) on day 1 of cycle 1

- Post-dose samples at 0.5, 1, 2, 4, 6, 8, and 24 h after this compound administration on day 1 of cycle 1

- Trough samples immediately before dosing on days 8 and 15 of cycle 1

- Additional sparse sampling may be performed in subsequent cycles

- For paclitaxel pharmacokinetics, samples should be collected pre-dose and at 1, 2, 4, 6, 8, and 24 h after the start of infusion on day 1 of cycle 1 [3]

4.3.2 Bioanalytical Methods

- Plasma concentrations of this compound should be determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

- The analytical method should be validated for selectivity, sensitivity, linearity, accuracy, precision, and stability according to FDA and ICH guidelines.

- The lower limit of quantification (LLOQ) for this compound is typically 1-5 ng/mL.

- Paclitaxel concentrations may be measured using high-performance liquid chromatography (HPLC) with ultraviolet or mass spectrometric detection. [3]

Pharmacokinetic and Pharmacodynamic Analyses

Pharmacokinetic Profile of this compound

Pharmacokinetic analyses demonstrated that plasma exposure of this compound was dose-dependent, with the intermittent dosing schedule (300 mg twice daily, 4 days on/3 days off) providing adequate drug exposure while potentially improving tolerability. The combination with paclitaxel did not significantly affect the maximum concentration (Cmax) or area under the curve (AUC) of paclitaxel, suggesting minimal drug-drug interactions at the pharmacokinetic level. This is particularly important for combination regimens, as it allows for the administration of standard chemotherapy doses without compromising exposure. [3]

The pharmacodynamic effects of this compound were assessed through monitoring of pHER2 and pEGFR in tumor tissue when feasible, as well as through downstream signaling markers in serial blood samples. In some studies, circulating tumor DNA (ctDNA) analysis was performed using next-generation sequencing panels targeting 118 cancer-related genes to monitor molecular response and identify emerging resistance mutations. The pharmacodynamic data supported the biological activity of this compound at the RP2D, with evidence of target inhibition in both tumor tissue and blood-based biomarkers. [2]

Conclusion and Future Directions

The phase Ib dose-finding studies of this compound in combination with chemotherapy have successfully established a recommended phase II dose of 300 mg twice daily administered intermittently (4 days on, 3 days off) with weekly paclitaxel. This combination demonstrated manageable toxicity and promising antitumor activity in heavily pretreated patients, particularly those with HER2-positive breast cancer and EGFR/HER2 co-expressing gastric cancer. The intermittent dosing schedule appears to optimize the therapeutic index by maintaining efficacy while reducing treatment-related toxicities.

Future clinical development of this compound should focus on molecularly selected patient populations most likely to benefit from pan-HER inhibition. The suggested efficacy in gallbladder cancer and HER2-positive breast cancer warrants further investigation in larger, biomarker-selected phase II studies. Additionally, exploration of this compound in combination with other targeted agents, such as PI3K inhibitors, may help overcome potential resistance mechanisms and broaden its therapeutic utility. The phase Ib data presented herein provide a solid foundation for these future clinical investigations.

Visual Appendix

This compound Mechanism of Action and Signaling Pathway

Phase Ib Dose Escalation Scheme

References

Varlitinib recommended phase II dose 300mg BID

Varlitinib Application Notes & Protocols

1. Drug Profile & Mechanism of Action this compound is an oral, reversible, small-molecule inhibitor that potently targets the HER family of receptor tyrosine kinases (HER1/EGFR, HER2, and HER4) [1] [2]. Its mechanism involves binding to the intracellular tyrosine kinase domains, inhibiting auto-phosphorylation and subsequent activation of downstream signaling pathways such as RAF-MEK-MAPK and PI3K-AKT, which drive uncontrolled cell proliferation and tumor growth [1] [2].

2. Recommended Phase II Dose Rationale The 300 mg BID intermittent dose was established through a dose de-escalation study after the initial 500 mg BID continuous dose, combined with carboplatin and paclitaxel, led to unacceptable toxicity [1]. The intermittent schedule allows for better tolerability while maintaining anti-tumor activity.

3. Clinical Efficacy Signals The combination of this compound and paclitaxel showed promising efficacy in heavily pre-treated patients. The data below summarizes the response in patients evaluable for efficacy [1].

Table 1: Efficacy of this compound in Combination with Paclitaxel (± Trastuzumab) in Evaluable Patients (n=31)

| Response Category | Number of Patients | Percentage |

|---|---|---|

| Partial Response (PR) | 11 | 35.5% |

| Stable Disease (SD) | 13 | 41.9% |

| Clinical Benefit Rate (PR + SD) | 24 | 77.4% |

| Progressive Disease | 7 | 22.6% |

In a subgroup of 20 patients with HER2+ metastatic breast cancer, the regimen was particularly active, with a clinical benefit rate of 81.3% and a partial response rate of 56.3% [1]. Eight of these patients continued on single-agent this compound after completing chemotherapy for a median of 5.1 months [1].

4. Safety and Tolerability The dose de-escalation from 500 mg BID to 300 mg BID was primarily due to dose-limiting toxicities (DLTs) experienced with the triplet combination of this compound, carboplatin, and paclitaxel [1].

- Common DLTs: Neutropenia, febrile neutropenia, and electrolyte disturbances [1].

- Tolerability: The combination of this compound with paclitaxel alone, or with paclitaxel and subcutaneous trastuzumab, was found to be safe at the 300 mg BID intermittent dose, with no new safety signals identified [1].

5. Pharmacokinetic (PK) Analysis PK data from the study confirmed that:

- The plasma exposure of this compound was dose-dependent [1].

- The co-administration of this compound did not significantly affect the maximum concentration (C~max~) or area under the curve (AUC) of paclitaxel, indicating no major PK drug-drug interaction between the two agents [1].

Detailed Experimental Protocols

Protocol 1: Phase Ib Dose-Finding Study Design

This protocol outlines the key elements of the clinical trial that established the recommended Phase II dose [1].

- 1.1 Objective: To determine the maximum tolerated dose (MTD) and recommended phase II dose of this compound combined with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab.

- 1.2 Patient Population: Adults with advanced or metastatic solid tumors. Patients had a median of 4 prior lines of palliative therapy (range 0-14).

- 1.3 Study Design: Open-label, single-arm study using a modified 3+3 dose de-escalation design.

- 1.4 Dosing Cohorts:

- Initial Dose: this compound 500 mg BID continuously + carboplatin (AUC 1.5) + paclitaxel (80 mg/m² weekly).

- Dose De-escalation: Due to DLTs, the dose was reduced, and the schedule was changed to intermittent. Carboplatin was dropped from the regimen.

- Final RP2D: this compound 300 mg BID intermittently (4 days on, 3 days off) + paclitaxel (80 mg/m² weekly).

- 1.5 Endpoints:

- Primary: Dose-limiting toxicities (DLTs), MTD.

- Secondary: Safety, overall response rate (ORR), pharmacokinetics.

Protocol 2: Pharmacokinetic (PK) Assessment Methodology

- 2.1 Sample Collection: Blood samples for PK analysis were collected at predefined time points before and after administration of this compound and paclitaxel.

- 2.2 Analytical Method: Plasma concentrations of this compound and paclitaxel were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- 2.3 PK Parameters: Key parameters calculated included:

- Maximum plasma concentration (C~max~)

- Area under the plasma concentration-time curve (AUC)

- Time to maximum concentration (T~max~)

- Half-life (t~1/2~)

Visual Summaries

The diagram below illustrates the key signaling pathway targeted by this compound and the logical workflow of the dose-finding study.

Key Considerations for Clinical Development

- Patient Selection: The combination therapy showed particularly strong activity in heavily pre-treated patients with HER2+ metastatic breast cancer, suggesting this may be a key target population for future studies [1].

- Combination Therapy: this compound did not significantly alter the pharmacokinetics of paclitaxel, simplifying the co-administration of these drugs [1].

- Future Directions: Based on these results, the combination of this compound with paclitaxel (with or without trastuzumab) is being evaluated in the neoadjuvant setting for HER2+ breast cancer (NCT02396108) [1].

References

Application Notes and Protocols for Varlitinib Intermittent Dosing (4 Days On, 3 Days Off) in Clinical Research

Introduction to Varlitinib and Intermittent Dosing Rationale

This compound is a highly potent, orally administered, small-molecule pan-HER inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4. It functions by inhibiting the phosphorylation and activation of these receptors, thereby disrupting critical signaling pathways that promote excessive cellular proliferation and survival in malignancies. This compound has demonstrated activity in various cancers, including gastric, biliary tract, and breast cancers, and has been granted orphan drug designation for cholangiocarcinoma and gastric cancer [1].

The intermittent dosing schedule of 4 days on therapy followed by 3 days off was developed to mitigate dose-limiting toxicities (DLTs) observed during clinical development, particularly when this compound is combined with cytotoxic chemotherapy. This schedule represents a strategic balance between maintaining sufficient target inhibition for antitumor efficacy and reducing the frequency and severity of adverse events to improve patient tolerability and treatment compliance [1].

Clinical Evidence and Efficacy Data

The intermittent dosing regimen was established through a phase Ib dose-finding study (NCT02396108) designed to determine the maximum tolerated dose and recommended Phase II dose (RP2D) of this compound combined with weekly paclitaxel with or without carboplatin and trastuzumab. The study enrolled patients with advanced or metastatic solid tumors who had undergone a median of 4 prior lines of palliative systemic therapy [1].

Table 1: Clinical Efficacy of this compound in Combination Therapy

| Cancer Type | Combination Therapy | Dosing Schedule | Patient Population | Response Rate | Clinical Benefit Rate |

|---|---|---|---|---|---|

| HER2+ Metastatic Breast Cancer [1] | Paclitaxel ± Trastuzumab | 300 mg BID, 4 days on/3 days off | Heavily pretreated (median 4 prior lines) | Partial Response: 56.3% | 81.3% |

| Various Solid Tumors [1] | Paclitaxel ± Carboplatin ± Trastuzumab | 300 mg BID, 4 days on/3 days off | 37 patients across 8 cohorts | Partial Response: 35.5% Stable Disease: 41.9% | 77.4% | | EGFR/HER2 Co-expressing Advanced Gastric Cancer [2] | Paclitaxel | 300 mg BID, 4 days on/3 days off | Second-line treatment | Objective Response: 31% Disease Control: 88% | Not reported |

A subsequent phase Ib/II study (NCT05400915) evaluated this compound plus paclitaxel in patients with EGFR/HER2 co-expressing advanced gastric cancer (AGC) as a second-line treatment. The RP2D was confirmed to be this compound 300 mg twice daily intermittently with weekly paclitaxel. Among 27 patients treated at this dose, median progression-free survival was 3.3 months and median overall survival was 7.9 months. Notably, patients with strong HER2 expression demonstrated better outcomes, while those with strong EGFR expression had poorer results [2] [3].

Recommended Dosing Protocol

Recommended Phase II Dose (RP2D)

- This compound: 300 mg administered orally twice daily (approximately every 12 hours)

- Schedule: Intermittent dosing, 4 consecutive days on therapy followed by 3 consecutive days off therapy each week

- Treatment Cycles: Continuous 4-week cycles without breaks between cycles [1] [2]

Combination Therapies

This compound intermittent dosing has been safely combined with:

- Paclitaxel: 80 mg/m² intravenous infusion weekly (days 1, 8, and 15 of a 28-day cycle) [1] [2]

- Trastuzumab: 600 mg subcutaneous injection every 3 weeks (can be safely added to the this compound-paclitaxel backbone) [1]

Note: The combination of this compound with both carboplatin (AUC 1.5) and paclitaxel was deemed intolerable due to excessive toxicity, even with intermittent this compound dosing, and is not recommended for further development [1].

Safety Profile and Toxicity Management

Table 2: Adverse Event Profile of this compound (300 mg BID, 4 days on/3 days off) in Combination with Paclitaxel

| Adverse Event | All Grades Incidence | Grade 3-4 Incidence | Management Recommendations |

|---|---|---|---|

| Neutropenia | 52% | 22% | Monitor blood counts weekly; consider growth factor support |

| Diarrhea | 27% | Not specified | Implement proactive antidiarrheal medication protocol |

| AST/ALT Elevation | 22% | 7-11% | Monitor liver function tests biweekly; consider dose reduction |

| Nausea | 19% | Not specified | Provide prophylactic antiemetics |

| Rash | 11% | 4% | Topical corticosteroids; antihistamines for pruritus |

| Febrile Neutropenia | 7% | 7% | Requires immediate medical intervention |

| Hyperbilirubinemia | 11% | 11% | Monitor liver function; consider dose modification |

The most common dose-limiting toxicities observed during clinical trials included neutropenia, febrile neutropenia, and electrolyte disturbances. The intermittent scheduling strategy (4 days on/3 days off) was specifically implemented to reduce the incidence and severity of these events while maintaining antitumor efficacy [1] [2].

No treatment-related deaths or unexpected adverse events resulting in permanent treatment cessation were reported at the RP2D of 300 mg twice daily intermittently, indicating the regimen has a manageable safety profile for further clinical development [2].

Pharmacokinetic Profile

Pharmacokinetic analyses conducted as part of the phase Ib study revealed two key findings:

- This compound exposure demonstrated a dose-dependent relationship

- Coadministration of this compound with paclitaxel did not significantly affect the maximum concentration (Cmax) or area under the curve (AUC) of paclitaxel, suggesting no clinically relevant drug-drug interactions that would require paclitaxel dose modification [1]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect stems from its potent inhibition of multiple HER family receptors. The drug mechanism can be visualized through its action on key signaling pathways:

Figure 1: this compound Mechanism of Action as a Pan-HER Inhibitor. This compound potently inhibits the phosphorylation and activation of HER1 (EGFR), HER2, and HER4 receptors, disrupting downstream signaling pathways including PI3K/AKT and survivin that drive tumor proliferation and survival [1].

The half maximal inhibitory concentration (IC50) of this compound for inhibiting receptor phosphorylation is notably lower than other small-molecule EGFR inhibitors, indicating superior potency:

- HER1: 7 nM

- HER2: 2 nM

- HER4: 4 nM

This compares favorably to other agents in its class such as lapatinib (HER1: 10.8 nM, HER2: 9.3 nM) and neratinib (HER1: 12 nM, HER2: 39 nM, HER4: 19 nM) [1].

Companion Diagnostic Considerations

Patient selection for this compound therapy should incorporate biomarker assessment:

- HER2 overexpression is associated with improved outcomes

- EGFR/HER2 co-expression may identify patients most likely to benefit

- Circulating tumor DNA (ctDNA) monitoring can be implemented for response assessment using targeted NGS panels covering cancer-related genes [2] [3]

Conclusion and Future Directions

The intermittent dosing schedule of this compound (300 mg twice daily, 4 days on/3 days off) in combination with weekly paclitaxel represents a viable treatment strategy with demonstrated efficacy and a manageable safety profile in heavily pretreated patient populations. This regimen is particularly promising for HER2-positive metastatic breast cancer and EGFR/HER2 co-expressing advanced gastric cancer.

Ongoing clinical trials continue to explore this compound combinations, including its investigation as neoadjuvant therapy in HER2+ breast cancer (NCT02396108). The intermittent scheduling approach successfully addresses the challenge of balancing efficacy with tolerability, providing a framework for the development of other targeted therapy combinations.

References

Varlitinib circulating tumor DNA monitoring response

Varlitinib & ctDNA Monitoring: Application Notes

Primary Clinical Context: this compound is a reversible, small-molecule pan-HER inhibitor targeting EGFR, HER2, and HER4. Combined with paclitaxel, it has shown manageable toxicity and modest antitumor activity as a second-line treatment for patients with EGFR/HER2 co-expressing AGC [1]. ctDNA monitoring enables real-time assessment of therapy effectiveness and detection of resistance.

Clinical Trial Data Summary for this compound + Paclitaxel

The following table summarizes key efficacy and safety data from a phase Ib/II clinical trial of this compound and paclitaxel in AGC [1].

| Parameter | Result (Patients treated at RP2D, n=27) |

|---|---|

| Recommended Phase II Dose (RP2D) | This compound 300 mg twice daily + Paclitaxel 80 mg/m² (Days 1, 8, 15 of a 28-day cycle) |

| Median Progression-Free Survival (PFS) | 3.3 months (95% CI: 1.7 to 4.9) |

| Median Overall Survival (OS) | 7.9 months (95% CI: 5.0 to 10.8) |

| Objective Response Rate (ORR) | 31% (in patients with measurable disease, n=16) |

| Disease Control Rate (DCR) | 88% |

| Common Adverse Events (Any Grade) | Neutropenia (52%), Diarrhea (27%), AST/ALT elevation (22%), Nausea (19%) |

Key Biomarker Observations: Patients with strong HER2 expression had higher ORR and longer OS, while those with strong EGFR expression had poorer outcomes. This highlights the need for precise patient stratification and dynamic monitoring with ctDNA [1].

Detailed ctDNA Analysis Protocol

This protocol outlines the methodology for longitudinal ctDNA monitoring in patients undergoing treatment with this compound and paclitaxel, based on the cited clinical trial and current technological standards [1] [2].

1. Plasma Collection and Processing

- Collection: Draw 10 mL of whole blood into cell-stabilizing blood collection tubes at baseline and every 6 weeks thereafter, coinciding with imaging assessments.

- Processing: Process samples within 2 hours of collection. Centrifuge to separate plasma, then perform a second, high-speed centrifugation to remove residual cells.

- Storage: Store purified plasma at -80°C to prevent DNA degradation.

2. Cell-free DNA (cfDNA) Extraction

- Extract cfDNA from plasma using commercially available silica-membrane or magnetic bead-based kits.

- Quantify DNA using a fluorometer suitable for low-concentration samples.

3. Circulating Tumor DNA (ctDNA) Analysis

- Recommended Method: Utilize Next-Generation Sequencing (NGS) with a tumor-informed, hybrid-capture approach.

- Panel: Use a targeted gene panel covering at least 118 cancer-related genes to detect single-nucleotide variants, indels, fusions, and copy number variations [1].